molecular formula C19H19N3O4S B2671026 ethyl 3-(4-methylphenyl)-4-oxo-5-propanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-80-3

ethyl 3-(4-methylphenyl)-4-oxo-5-propanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2671026
CAS No.: 851947-80-3
M. Wt: 385.44
InChI Key: PETYUZXFDFWVRC-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methylphenyl)-4-oxo-5-propanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core fused with substituents that modulate its physicochemical and biological properties. The molecule includes:

  • Position 1: An ethyl carboxylate group (COOEt), enhancing solubility and serving as a synthetic handle for derivatization.
  • Position 3: A 4-methylphenyl group (C₆H₄CH₃), contributing steric bulk and moderate lipophilicity.
  • Position 5: A propanamido moiety (NHCOCH₂CH₃), providing hydrogen-bonding capacity and structural flexibility.

Properties

IUPAC Name

ethyl 3-(4-methylphenyl)-4-oxo-5-(propanoylamino)thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-4-14(23)20-17-15-13(10-27-17)16(19(25)26-5-2)21-22(18(15)24)12-8-6-11(3)7-9-12/h6-10H,4-5H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETYUZXFDFWVRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C2C(=CS1)C(=NN(C2=O)C3=CC=C(C=C3)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-methylphenyl)-4-oxo-5-propanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thieno[3,4-d]pyridazine Core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases, to form the thieno[3,4-d]pyridazine ring system.

    Functional Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methylphenyl)-4-oxo-5-propanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the oxo group or other reducible functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions activated by the thieno[3,4-d]pyridazine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 3-(4-methylphenyl)-4-oxo-5-propanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions, cellular pathways, and potential therapeutic effects.

    Medicine: Due to its potential pharmacological properties, it is investigated for its use in developing new drugs for treating various diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of materials with specific functionalities, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of ethyl 3-(4-methylphenyl)-4-oxo-5-propanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparison

Key analogs from the evidence are compared below:

Compound Name Position 3 Substituent Position 5 Substituent Molecular Formula Molecular Weight (g/mol) Reference
Target Compound 4-methylphenyl Propanamido (NHCOCH₂CH₃) C₂₀H₂₀N₃O₄S* ~406.45*
Ethyl 4-oxo-5-[(3-phenylpropanoyl)amino]-3-[4-(trifluoromethyl)phenyl]-... () 4-(trifluoromethyl)phenyl 3-phenylpropanamido (NHCOCH₂CH₂C₆H₅) C₂₅H₂₀F₃N₃O₄S 515.51
Ethyl 4-oxo-3-phenyl-5-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enamido]-... () Phenyl (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enamido C₂₇H₂₅N₃O₇S 535.57

*Inferred based on structural similarity to analogs.

Electronic and Physicochemical Implications

  • Position 3 Substituents :

    • The 4-methylphenyl group (target) is less electron-withdrawing than the 4-(trifluoromethyl)phenyl group (), reducing the compound’s overall polarity and oxidative stability .
    • The phenyl group () lacks substituents, making it less sterically hindered compared to methyl- or trifluoromethyl-containing analogs .
  • The α,β-unsaturated amide in introduces conjugation, enhancing planarity and possibly π-π stacking with aromatic residues in target proteins .

Biological Activity

Ethyl 3-(4-methylphenyl)-4-oxo-5-propanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C20H21N3O4S
  • Molecular Weight : 397.46 g/mol

This compound features a thieno[3,4-d]pyridazine core, which is known for its diverse biological activities. The presence of the propanamido and ethyl ester groups enhances its solubility and bioavailability.

Antitumor Activity

Recent studies have demonstrated that compounds with similar scaffolds exhibit significant antitumor activity. For instance, derivatives of thieno[2,3-d]pyrimidine have shown potent growth inhibition across various cancer cell lines. In a comparative study, certain derivatives exhibited half-maximal inhibitory concentration (IC50) values significantly lower than standard chemotherapeutics like 5-fluorouracil .

CompoundCell LineIC50 (µM)
Compound 20NCI-H46016.2
Compound 23A5493.3
Ethyl derivative (proposed)VariousTBD

The proposed mechanism of action for this compound includes:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer metabolism, similar to other thieno derivatives that target dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis in rapidly dividing cells .
  • Signal Transduction Modulation : Interaction with specific cellular receptors could modulate pathways involved in cell proliferation and survival.

Case Studies

  • In Vitro Studies : A study involving various thieno derivatives reported that compounds with structural similarities to ethyl 3-(4-methylphenyl)-4-oxo-5-propanamido showed promising results against multiple human tumor cell lines. The most active compounds were noted to have IC50 values significantly lower than those of established treatments.
  • In Silico Drug Design : Computational modeling has been employed to predict the binding affinity of this compound to target proteins associated with cancer. Such studies suggest that modifications to the side chains can enhance binding efficacy and biological activity .

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